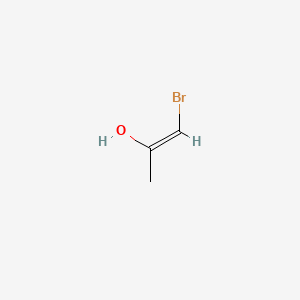
(Z)-1-bromoprop-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Bromoprop-1-en-2-ol is an organic compound with the molecular formula C3H5BrO It is a brominated derivative of propene and contains a bromine atom attached to the first carbon of the propene chain, with a hydroxyl group (-OH) on the second carbon
Synthetic Routes and Reaction Conditions:
Hydrobromination of Allyl Alcohol: One common synthetic route involves the hydrobromination of allyl alcohol (prop-2-en-1-ol). The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrobromic acid (HBr), under controlled temperature conditions.
Halogenation of Propene: Another method involves the halogenation of propene to form allyl bromide, followed by hydroxylation to introduce the hydroxyl group. This can be achieved using bromine (Br2) and water (H2O) in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrobromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, such as aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of propene-2-ol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-), to form different compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and H2O2.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: NaOH, KCN, and aqueous solutions.
Major Products Formed:
Oxidation: Propionaldehyde, propionic acid, and acetic acid.
Reduction: Propene-2-ol.
Substitution: Bromoform, cyanopropanol, and hydroxypropanenitrile.
Scientific Research Applications
(Z)-1-bromoprop-1-en-2-ol has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, especially in the field of anti-inflammatory and analgesic medications.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-1-bromoprop-1-en-2-ol exerts its effects depends on the specific application. For example, in pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of the study.
Comparison with Similar Compounds
(E)-1-bromoprop-1-en-2-ol (trans-1-bromo-1-propene-2-ol)
1-bromopropane
Allyl bromide
Bromoethanol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C3H5BrO |
|---|---|
Molecular Weight |
136.98 g/mol |
IUPAC Name |
(Z)-1-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(5)2-4/h2,5H,1H3/b3-2- |
InChI Key |
CFFYXCJAWIFWGK-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C/Br)/O |
Canonical SMILES |
CC(=CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,4R,5S,6R)-2-[[(2R,3R,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350162.png)
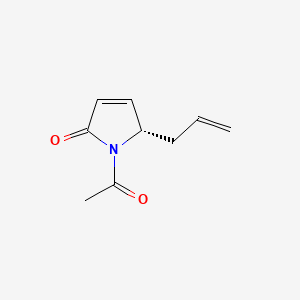
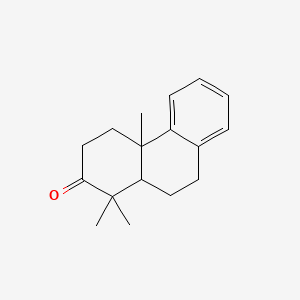

![(3aR)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B15350205.png)
![[(3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate](/img/structure/B15350209.png)

![2',6'-Dimethylspiro[isoquinoline-4,4'-oxane]-1,3-dione](/img/structure/B15350213.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15350215.png)
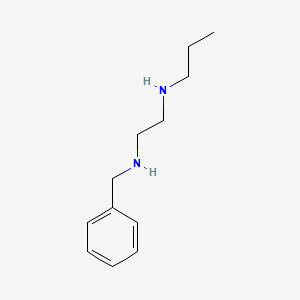
![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
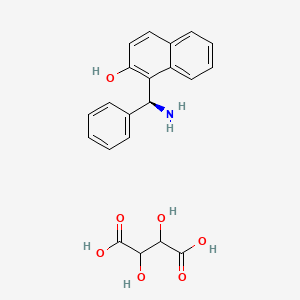
![Acetamide,N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B15350238.png)

